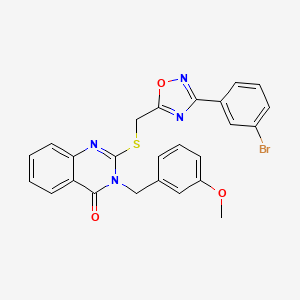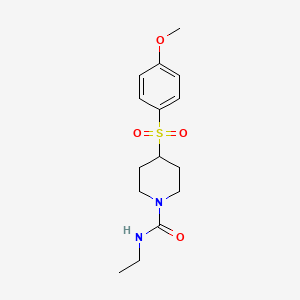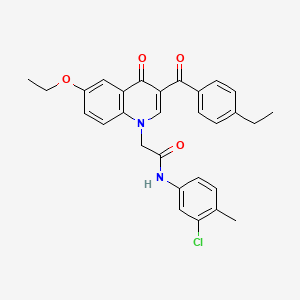![molecular formula C14H20N4O3 B2431580 N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203364-79-7](/img/structure/B2431580.png)
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergic and Anti-inflammatory Applications
Compounds with pyrazolo[4,3-c]pyridine structures have been explored for their antiallergic properties. For instance, derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have shown significant antiallergic activity, with some derivatives being notably potent in comparison to established treatments like disodium cromoglycate, indicating potential applications in treating allergies (Nohara et al., 1985).
Antimicrobial and Antifungal Activities
Pyrazolopyridine derivatives have also been synthesized and evaluated for their antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Compounds with a carboxamide group at the 5-position exhibited moderate to good activity, suggesting potential applications in developing new antibacterial agents (Panda et al., 2011).
Anticancer Properties
The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer agents have been a focus of recent studies. These compounds have been tested for their cytotoxicity against cancer cell lines, including HCT-116 and MCF-7, demonstrating the potential of pyrazolopyridine and pyrazolopyrimidine derivatives in cancer therapy (Rahmouni et al., 2016).
Fungicidal Applications
Derivatives of pyrazolo[1,5-a]pyrimidine, similar in structure to the target compound, have been synthesized and tested for their fungicidal activity against several Basidiomycete species. This suggests potential applications in agriculture for the control of fungal diseases (Huppatz, 1985).
Mécanisme D'action
Target of Action
Similar compounds such as isonicotinamide, a form of isonicotinic acid, have been used for material synthesis
Mode of Action
Similar compounds have shown anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators . More detailed studies are needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds like isonicotinamide are involved in various biochemical processes . Further investigation is necessary to determine the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds like isonicotinamide are known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that the compound may have good bioavailability. Further pharmacokinetic studies are needed to confirm this.
Result of Action
Related compounds have shown anti-inflammatory effects . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
The solubility of related compounds in various solvents suggests that the compound’s action may be influenced by the solvent environment
Propriétés
IUPAC Name |
5-methyl-3-oxo-N-(3-propan-2-yloxypropyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9(2)21-6-4-5-15-13(19)10-7-18(3)8-11-12(10)16-17-14(11)20/h7-9H,4-6H2,1-3H3,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBFMRCKZIGUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN(C=C2C1=NNC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)


![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431519.png)